molecular formula C13H16FN3O B7587869 1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol

1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol

Cat. No. B7587869
M. Wt: 249.28 g/mol
InChI Key: PEIOGNGWDMHYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as FPE and is a derivative of the commonly used drug, propranolol. FPE has been studied for its ability to selectively block certain beta-adrenergic receptors, which are involved in various physiological processes.

Mechanism of Action

FPE selectively blocks beta-adrenergic receptors by binding to the receptor site and preventing the binding of endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the downstream signaling pathways that are activated by beta-adrenergic receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPE depend on the specific beta-adrenergic receptor subtype that is being targeted. In general, FPE has been shown to decrease heart rate and blood pressure, as well as decrease anxiety and improve cognitive function. FPE has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using FPE in lab experiments include its high purity and yield, as well as its ability to selectively block beta-adrenergic receptors. This allows researchers to study the specific effects of beta-adrenergic receptor blockade without interference from other signaling pathways.
The limitations of using FPE in lab experiments include its potential toxicity and the need for careful dosing and handling. FPE may also have off-target effects on other receptors, which could complicate the interpretation of experimental results.

Future Directions

For the research on FPE include further studies on its efficacy and safety in animal models, as well as clinical trials in humans. FPE may also be studied for its potential applications in other fields, such as immunology and endocrinology. Additionally, the development of novel derivatives of FPE may lead to the discovery of more selective and potent beta-adrenergic receptor blockers.

Synthesis Methods

The synthesis of FPE involves several steps, starting with the reaction of 2-fluoroaniline with 4-methylpyrazole to form the intermediate, 2-fluoro-N-(4-methylpyrazol-1-yl)aniline. This intermediate is then reacted with chloroacetaldehyde to form the final product, 1-(2-fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol. The synthesis of FPE has been optimized for high yield and purity, making it a suitable candidate for research applications.

Scientific Research Applications

FPE has been studied for its potential applications in various fields of research, including neuroscience, cardiology, and oncology. In neuroscience, FPE has been shown to selectively block beta-adrenergic receptors in the brain, which are involved in regulating mood, cognition, and behavior. This makes FPE a potential candidate for the treatment of mental health disorders such as anxiety and depression.
In cardiology, FPE has been studied for its ability to selectively block beta-adrenergic receptors in the heart, which are involved in regulating heart rate and blood pressure. This makes FPE a potential candidate for the treatment of cardiovascular diseases such as hypertension and arrhythmia.
In oncology, FPE has been shown to inhibit the growth and proliferation of cancer cells in vitro. This makes FPE a potential candidate for the development of anticancer drugs.

properties

IUPAC Name

1-(2-fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O/c1-17-9-10(7-16-17)6-15-8-13(18)11-4-2-3-5-12(11)14/h2-5,7,9,13,15,18H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIOGNGWDMHYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC(C2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.